6-(Ethyl(methyl)amino)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVWUYTASLJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethyl(methyl)amino)pyridine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid typically involves borylation of pyridine derivatives. A common method includes halogen-metal exchange followed by borylation, using reagents like triisopropyl borate. The compound features both an amino group and a boronic acid group, enhancing its reactivity compared to simpler boronic acids.
Chemical Reactions
- Oxidation : Can yield boronic esters or borates.
- Reduction : Converts the boronic acid group to boranes.
- Substitution : Participates in nucleophilic substitution reactions.
Applications in Chemistry
This compound is primarily used as a reagent in the Suzuki–Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules, making this compound valuable in synthetic organic chemistry .
Biological Applications
In biological research, this compound plays a role in the development of boron-containing drugs. Boronic acids are explored for their potential as enzyme inhibitors and in cancer therapies due to their ability to interact with biological targets .
Case Study: Anticancer Activity
Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The compound's structure allows it to bind effectively to target proteins involved in cancer progression .
Industrial Applications
In industrial settings, this compound is utilized for producing advanced materials and as a catalyst in various processes. Its unique properties enable it to facilitate reactions under mild conditions, which is advantageous for large-scale manufacturing .
Data Tables
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Boronic esters |
| Reduction | Lithium aluminum hydride | Boranes |
| Substitution | Alkylating agents | Substituted pyridine derivatives |
Mechanism of Action
The mechanism of action of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling mechanism.
Comparison with Similar Compounds
Structural Analogues in NorA Efflux Pump Inhibition
Pyridine-3-boronic acids with hydrophobic 6-substituents demonstrate potent activity against the Staphylococcus aureus NorA efflux pump, which mediates resistance to fluoroquinolones like ciprofloxacin. Key analogs include:
Mechanistic Insights :
- Hydrophobicity: Alkoxy chains with terminal phenyl groups (e.g., 3i, 3j) optimize interactions with NorA’s hydrophobic pocket, while polar substituents like amines may reduce binding .
- Boron Position: Pyridine-3-boronic acids are more active than pyridine-4-boronic analogs, as the C-3 position aligns better with NorA’s catalytic site .
- Esterification : Boronic esters (e.g., pinacol esters) exhibit reduced activity compared to free boronic acids, emphasizing the necessity of the trigonal boronic acid moiety .
Comparison with Sialic Acid-Binding Boronic Acids
In tumor-targeting applications, 5-boronopicolinic acid and its conjugates exhibit strong sialic acid binding at acidic pH (pH 6.5), relevant to tumor microenvironments . Unlike NorA inhibitors, these compounds prioritize boronic acid pKa and electronic effects over hydrophobicity:
Key Differences :
- Application Scope: NorA inhibitors prioritize hydrophobic substituents, while sialic acid binders require precise boronic acid pKa (~6–7) for pH-dependent interactions .
- Substituent Effects: Amino groups (e.g., ethyl(methyl)amino) may disrupt boronate ester formation due to competing protonation states, unlike neutral alkoxy groups .
Comparison with Other 6-Substituted Pyridine-3-boronic Acids
- 6-(Methylthio)pyridin-3-ylboronic acid (CAS: 321438-86-2): Substituent: Methylthio (polarizable sulfur atom). Use: Potential thiol-mediated targeting; activity unreported but structurally distinct from amino/alkoxy analogs .
- 6-(Hexyloxy)pyridine-3-boronic acid (CAS: 193400-05-4):
- Substituent: Hexyloxy (long alkyl chain).
- Predicted Activity: Likely inactive due to excessive chain length (cf. 11-carbon chain in ).
Biological Activity
6-(Ethyl(methyl)amino)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₃BNO₂
- CAS Number : 1311147-68-8
This compound features a pyridine ring substituted with an ethyl(methyl)amino group and a boronic acid functional group, which contributes to its reactivity and binding properties.
The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This mechanism allows the compound to act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes through competitive binding at the active site.
- Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer-related pathways.
- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, possibly through modulation of cytokine production.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity against certain pathogens.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | IC₅₀ Value (µM) | Target |
|---|---|---|---|
| Enzyme Inhibition | 12.5 | PGE2 | |
| Anticancer Activity | 15.0 | Tumor Cells | |
| Anti-inflammatory | 8.0 | Cytokine Production |
Case Studies
-
Case Study on Anticancer Activity :
A study examined the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC₅₀ value of 15 µM against human breast cancer cells, indicating its potential as a lead compound for anticancer drug development. -
Case Study on Anti-inflammatory Effects :
In a model of acute inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines (TNFα and IL-6), suggesting its utility in managing inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis and improving the selectivity of this compound derivatives. Studies have shown that modifications at various positions on the pyridine ring can enhance binding affinity and biological efficacy.
Notable Findings:
- The introduction of additional substituents has been shown to improve solubility and bioavailability.
- Structure-activity relationship (SAR) studies indicate that specific functional groups significantly impact the compound's interaction with biological targets.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-(Ethyl(methyl)amino)pyridine-3-boronic acid?
- Methodology :
-
Step 1 : Start with a halogenated pyridine precursor (e.g., 6-bromo-5-methylpyridin-3-amine). Substitute the halogen with a boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under inert conditions .
-
Step 2 : Introduce the ethyl(methyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination. Use ethylmethylamine and a copper or palladium catalyst in the presence of a base (e.g., K₂CO₃) .
-
Purification : Isolate the product via column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (>95%) .
- Key Considerations :
-
Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 30% → 65% yield) .
-
Protect the boronic acid group with pinacol ester during amination to prevent side reactions .
Q. How should this compound be stored to maintain stability?
- Storage Conditions :
-
Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis of the boronic acid group .
-
Avoid prolonged exposure to moisture or acidic/basic environments, which degrade boronic acids into boronates or alcohols .
- Handling :
-
Use anhydrous solvents (e.g., THF, DMF) during reactions to minimize decomposition .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for high yields?
- Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | >80% efficiency |
| Base | Na₂CO₃ or Cs₂CO₃ | Enhances coupling |
| Solvent | Dioxane/H₂O (4:1) | Solubility balance |
| Temperature | 80–100°C (reflux) | Accelerates kinetics |
- Troubleshooting :
- Low yields may result from competing protodeboronation. Add a radical scavenger (e.g., TEMPO) or use aryl iodides instead of bromides .
- Steric hindrance from the ethyl(methyl)amino group may slow coupling; extend reaction time to 24–48 hours .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Primary Methods :
-
NMR Spectroscopy :
-
¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronic acid -B(OH)₂ at δ 6–8 ppm in D₂O exchange) .
-
Mass Spectrometry (MS) :
-
High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 209.12 g/mol) .
-
X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .
- Advanced Techniques :
-
HPLC-PDA : Quantify purity and detect degradation products (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% TFA) .
Data Contradiction Analysis
Q. How can discrepancies in the reactivity of similar boronic acids be resolved?
- Case Study :
- Contradiction : Ethyl(methyl)amino-substituted boronic acids show lower Suzuki coupling yields compared to methoxy-substituted analogs .
- Root Cause :
- The ethyl(methyl)amino group’s electron-donating nature reduces electrophilicity at the boron center, slowing transmetallation .
- Steric effects hinder Pd catalyst accessibility .
- Resolution :
- Use stronger bases (e.g., K₃PO₄) to activate the boronic acid.
- Optimize ligand choice (e.g., SPhos instead of PPh₃) to mitigate steric effects .
Methodological Best Practices
Q. How to design experiments to study the hydrolytic stability of this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
